5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C8H12N4 . It is a polyfunctional compound possessing three typical nucleophilic sites .
Synthesis Analysis
A simple, novel, and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been devised . The preparation of pyrazole bromide from potassium tricyanomethanide can be accomplished in only two steps in good yield . Another synthesis method involves the treatment of 5-aminopyrazole-4-carbonitrile formamidine in acetic acid .Molecular Structure Analysis
The molecular weight of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is 164.21 g/mol . The InChI code is 1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3 . The canonical SMILES is CC©©N1C(=C(C=N1)C#N)N .Chemical Reactions Analysis
5-Aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles . A solution of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in N,N-dimethylformamide (DMF) at room temperature was treated portionwise with solid N-bromosuccinimide .Physical And Chemical Properties Analysis
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile has a molecular weight of 164.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 67.6 Ų .Scientific Research Applications
Organic and Medicinal Synthesis
- Field : Organic Chemistry and Medicinal Chemistry .
- Application : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Methods : The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The use of 5-amino-pyrazoles has led to the construction of diverse heterocyclic or fused heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Synthesis of Heterocycles
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used in the synthesis of heterocycles .
- Methods : The synthesis involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines .
- Results : The use of 5-amino-pyrazoles has led to the production of novel and applicable heterocyclic compounds .
Synthesis of Fused Heterocycles
- Field : Organic Chemistry .
- Application : 5-Amino-pyrazoles are used in the synthesis of fused heterocycles .
- Methods : The synthesis involves the reactions of 5-amino-pyrazoles with various reactants via conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : The use of 5-amino-pyrazoles has led to the production of diverse fused heterocyclic scaffolds, such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives .
Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide
- Field : Organic Chemistry .
- Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide .
- Methods : The synthesis involves the hydrolysis of the cyano group to provide the carboxamide .
- Results : The product, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, was successfully synthesized .
Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide
- Field : Organic Chemistry .
- Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide .
- Methods : The synthesis involves the hydrolysis of the cyano group to provide the carboxamide .
- Results : The product, 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide, was successfully synthesized .
Synthesis of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile
- Field : Organic Chemistry .
- Application : 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile .
- Methods : The specific methods of synthesis are not provided in the source .
- Results : The product, 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile, was successfully synthesized .
properties
IUPAC Name |
5-amino-1-tert-butylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIWFYQLJCWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383917 | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
158001-28-6 | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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